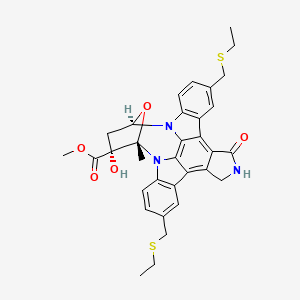

3,9-Bis((ethylthio)methyl)-K-252a

Vue d'ensemble

Description

CEP-1347 est un composé semi-synthétique connu pour ses propriétés neuroprotectrices. Il s'agit d'un puissant inhibiteur de la voie de la kinase N-terminale c-Jun (JNK), qui est impliquée dans les réponses au stress conduisant à la mort neuronale. Ce composé s'est révélé prometteur pour protéger divers types de cellules nerveuses de l'apoptose, ce qui en fait un agent thérapeutique potentiel pour les maladies neurodégénératives telles que la maladie de Parkinson .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

CEP-1347 est dérivé de l'indolocarbazole K252a. La synthèse implique plusieurs étapes, notamment la formation du noyau indolocarbazole et des modifications ultérieures pour introduire des groupes fonctionnels qui améliorent son activité biologique. Les étapes clés impliquent généralement:

Formation du noyau Indolocarbazole: Ceci est réalisé par une série de réactions de cyclisation à partir de précurseurs aromatiques simples.

Modifications du groupe fonctionnel: Introduction de divers substituants pour améliorer la puissance et la sélectivité du composé.

Méthodes de production industrielle

La production industrielle de CEP-1347 suit des voies de synthèse similaires, mais elle est optimisée pour la fabrication à grande échelle. Cela comprend l'utilisation de réactions à haut rendement, de techniques de purification efficaces et de mesures de contrôle qualité strictes pour garantir la pureté et la cohérence du composé .

Analyse Des Réactions Chimiques

Types de réactions

CEP-1347 subit plusieurs types de réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels, ce qui peut modifier l'activité biologique du composé.

Substitution: Diverses réactions de substitution nucléophile et électrophile peuvent être réalisées pour introduire différents substituants.

Réactifs et conditions courants

Oxydation: Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction: Des agents réducteurs tels que l'hydrure d'aluminium et de lithium et le borohydrure de sodium sont utilisés.

Substitution: Des réactifs comme les halogènes, les halogénures d'alkyle et les chlorures de sulfonyle sont utilisés dans des conditions contrôlées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de CEP-1347 avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques différentes .

Applications de la recherche scientifique

CEP-1347 a une large gamme d'applications dans la recherche scientifique:

Recherche sur le cancer: CEP-1347 a montré une efficacité dans l'inhibition de la croissance des cellules gliales en ciblant la protéine MDM4 et en activant la voie p53.

Perte auditive: Des études ont démontré que CEP-1347 peut atténuer la perte auditive induite par le bruit en protégeant les cellules ciliées auditives et les neurones.

Maladie de Parkinson: Chez les modèles animaux, CEP-1347 s'est avéré protéger les neurones dopaminergiques de la substance noire, la région du cerveau affectée par la maladie de Parkinson.

Mécanisme d'action

CEP-1347 exerce ses effets principalement en inhibant la voie JNK. Cette voie est un élément essentiel de la réponse au stress cellulaire et est impliquée dans l'induction de l'apoptose. En bloquant l'activation de JNK, CEP-1347 empêche les événements de signalisation en aval qui conduisent à la mort neuronale. De plus, CEP-1347 cible la protéine MDM4, ce qui conduit à l'activation de la voie p53, qui contribue encore à ses effets neuroprotecteurs et anticancéreux .

Applications De Recherche Scientifique

CEP-1347 has a wide range of applications in scientific research:

Neuroprotection: It has been extensively studied for its ability to protect neurons from apoptosis, making it a potential therapeutic agent for neurodegenerative diseases.

Cancer Research: CEP-1347 has shown efficacy in inhibiting the growth of glioma cells by targeting the MDM4 protein and activating the p53 pathway.

Hearing Loss: Studies have demonstrated that CEP-1347 can attenuate noise-induced hearing loss by protecting auditory hair cells and neurons.

Parkinson’s Disease: In animal models, CEP-1347 has been shown to protect dopamine neurons in the substantia nigra, the brain region affected by Parkinson’s disease.

Mécanisme D'action

CEP-1347 exerts its effects primarily by inhibiting the JNK pathway. This pathway is a critical component of the cellular stress response and is involved in the induction of apoptosis. By blocking the activation of JNK, CEP-1347 prevents the downstream signaling events that lead to neuronal death. Additionally, CEP-1347 targets the MDM4 protein, leading to the activation of the p53 pathway, which further contributes to its neuroprotective and anti-cancer effects .

Comparaison Avec Des Composés Similaires

Composés similaires

K252a: Le composé parent dont CEP-1347 est dérivé. Il inhibe également la voie JNK, mais avec moins de spécificité et de puissance.

SP600125: Un autre inhibiteur de JNK, mais il manque les propriétés neuroprotectrices de CEP-1347.

Unicité de CEP-1347

CEP-1347 est unique en raison de sa haute spécificité et de sa puissance dans l'inhibition de la voie JNK. Sa capacité à protéger les neurones de l'apoptose et son efficacité dans la recherche sur le cancer le distinguent des autres composés similaires. De plus, son double action sur les voies JNK et p53 offre un potentiel thérapeutique plus large .

Activité Biologique

3,9-Bis((ethylthio)methyl)-K-252a is a synthetic derivative of K-252a, a natural compound derived from the bacterium Nocardia sp. This compound is characterized by the addition of ethylthio groups at the 3 and 9 positions of the K-252a backbone, which enhances its biological activities. The molecular formula for this compound is C₃₃H₃₃N₃O₅S₂. Research has indicated that it possesses significant neurotrophic effects and influences various cellular signaling pathways.

The precise mechanism of action for this compound remains partially understood. However, it is hypothesized to inhibit tubulin polymerization similarly to its parent compound K-252a, which disrupts microtubule formation essential for cell division and function. This structural similarity suggests that it may share similar biological activities, although further investigations are necessary to confirm these hypotheses.

Neurotrophic Effects

Research indicates that this compound acts as a potent neurotrophic agent. Specifically, studies have shown that it enhances choline acetyltransferase activity in embryonic rat spinal cord and basal forebrain cultures . This enhancement is crucial for cholinergic neuron function and survival.

In Vivo Studies

In vivo models suggest that this compound can prevent degeneration of cholinergic neurons in the nucleus basalis magnocellularis (NBM) and reduce programmed cell death in various neuronal populations . These findings highlight its potential therapeutic applications in neurodegenerative diseases.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and activities of this compound compared to related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| K-252a | Base structure without ethylthio groups | Potent protein kinase C inhibitor |

| CEP1347 | Related neurotrophic compound | Inhibitor of mixed lineage kinase |

| 3,9-Bis(alkoxymethyl)-K-252a | Alkoxy modifications at similar positions | Varies in biological activity |

| This compound | Ethylthio modifications | Enhanced neurotrophic activity with reduced kinase inhibition |

This table illustrates how this compound is unique due to its specific modifications, which enhance its biological activity compared to K-252a while providing distinct pharmacological properties not found in other related compounds.

Safety and Toxicology

While the parent compound K-252a is known to be toxic with potential severe side effects, information regarding the specific safety hazards of this compound is limited. Given its structural resemblance to K-252a, caution is advised when handling this compound in research settings.

Propriétés

IUPAC Name |

methyl (15S,16R,18R)-10,23-bis(ethylsulfanylmethyl)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8(13),9,11,20(25),21,23,26-nonaene-16-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H33N3O5S2/c1-5-42-15-17-7-9-22-19(11-17)26-27-21(14-34-30(27)37)25-20-12-18(16-43-6-2)8-10-23(20)36-29(25)28(26)35(22)24-13-33(39,31(38)40-4)32(36,3)41-24/h7-12,24,39H,5-6,13-16H2,1-4H3,(H,34,37)/t24-,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMLRESZJCKCTC-KMYQRJGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC1=CC2=C(C=C1)N3C4CC(C(O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSCC1=CC2=C(C=C1)N3[C@H]4C[C@@]([C@](O4)(N5C6=C(C=C(C=C6)CSCC)C7=C8CNC(=O)C8=C2C3=C75)C)(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H33N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156177-65-0 | |

| Record name | 3,9-Bis((ethylthio)methyl)-K-252a | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156177650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEP-1347 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200HA2LIMK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of CEP-1347?

A1: CEP-1347 acts as a potent and selective inhibitor of the mixed lineage kinase (MLK) family of kinases. [, , ] MLKs are upstream activators of the c-Jun N-terminal kinase (JNK) signaling pathway, which is implicated in various cellular processes, including stress response, apoptosis (programmed cell death), and inflammation. [, , ]

Q2: How does CEP-1347 affect the JNK signaling pathway?

A2: By inhibiting MLKs, CEP-1347 effectively blocks the activation of the JNK signaling pathway. [, , ] This inhibition disrupts the downstream cascade of events that would normally lead to the activation of c-Jun, a transcription factor involved in regulating gene expression related to apoptosis and inflammation. [, , , ]

Q3: What are the downstream effects of CEP-1347's inhibition of the JNK pathway?

A3: Inhibition of the JNK pathway by CEP-1347 leads to several downstream effects:

- Reduced apoptosis: CEP-1347 prevents the activation of caspases, enzymes responsible for executing apoptosis, thereby promoting cell survival in various models of neuronal death. [, , ]

- Preservation of neuronal function: In several studies, CEP-1347 not only protected neurons from death but also helped maintain their metabolic activity and trophic status, crucial for neuronal function. [, , ]

- Modulation of inflammation: In glial cells, particularly astrocytes, CEP-1347 has been shown to dampen inflammatory responses by decreasing the release of pro-inflammatory molecules like nitric oxide (NO), prostaglandins (PGs), and interleukin-6 (IL-6). []

Q4: Does CEP-1347 have any impact on MDM2, another negative regulator of p53?

A5: Interestingly, while CEP-1347 primarily targets MDM4, studies show that it can indirectly influence MDM2. Blocking CEP-1347-induced MDM2 overexpression, achieved through genetic knockdown, enhanced its effects on the p53 pathway and cell growth inhibition. [] Furthermore, using a small molecule MDM2 inhibitor that disrupts the MDM2-p53 interaction, while preserving its ability to inhibit MDM4 expression, synergistically enhanced the p53-activating and growth-inhibitory effects of CEP-1347. [] This highlights a complex interplay between these regulatory molecules and suggests potential for combination therapies.

Q5: What is the molecular formula and weight of CEP-1347?

A6: The molecular formula of CEP-1347 is C28H37N3O7S2, and its molecular weight is 591.74 g/mol. [, ]

Q6: Does CEP-1347 possess any intrinsic catalytic properties?

A7: CEP-1347 is not known to possess intrinsic catalytic properties. It primarily functions as a kinase inhibitor, specifically targeting the MLK family. [, , ] Its mode of action involves competing with ATP for binding to the catalytic site of MLKs, thereby preventing their activation and subsequent phosphorylation of downstream targets. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.